2-Hydroxy-2-(pyrimidin-5-YL)acetonitrile
Description
2-Hydroxy-2-(pyrimidin-5-yl)acetonitrile is a heterocyclic nitrile derivative featuring a pyrimidine ring substituted at the 5-position with a hydroxyacetonitrile moiety. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. For instance, 2-{[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile is prepared by treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) with LDA in THF at −78°C, followed by sequential reactions with sulfur and 2-bromoacetonitrile, yielding 76% . This method highlights the importance of low-temperature lithiation for stabilizing reactive intermediates in pyrimidine functionalization.
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-hydroxy-2-pyrimidin-5-ylacetonitrile |
InChI |
InChI=1S/C6H5N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H |
InChI Key |
VPBOBWNUNZTGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of 2-Hydroxy-2-(pyrimidin-5-yl)acetonitrile with its analogs:
Key Observations:
- Substituent Position and Reactivity : The position of substituents on the heterocycle (e.g., pyrimidin-5-yl vs. pyridin-2-yl) significantly impacts reactivity. Pyrimidine derivatives often undergo nucleophilic substitution at electron-deficient positions (e.g., chloro-substituted sites) , whereas pyridine analogs (e.g., 2-(5-Methylpyridin-2-yl)acetonitrile) may exhibit distinct electronic profiles due to aromatic nitrogen positioning .
- For example, sulfanyl groups in compound contribute to higher molecular weight (C₉H₁₁ClN₃S₃) and distinct IR absorption at 2246 cm⁻¹ (C≡N stretch) .
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